molecular formula C15H21Cl2NO2 B13151536 2,2-Dichloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide

2,2-Dichloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide

Cat. No.: B13151536
M. Wt: 318.2 g/mol
InChI Key: AJMAPKQENYREOY-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide is a hypothetical or less-studied chloroacetamide derivative structurally related to the widely used herbicide metolachlor [2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide] . Such alterations can influence physicochemical properties, environmental persistence, and biological activity. For context, metolachlor and its enantiomerically enriched form, S-metolachlor, are pre-emergent herbicides that inhibit very-long-chain fatty acid (VLCFA) synthesis in plants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the acetamide backbone: This step involves the reaction of a suitable amine with chloroacetyl chloride under controlled conditions to form the acetamide intermediate.

    Introduction of the dichloro groups: The acetamide intermediate is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the ethyl and methyl groups: This step involves alkylation reactions using appropriate alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acetamides with various functional groups.

Scientific Research Applications

Agricultural Applications

One of the primary applications of 2,2-Dichloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide is as a herbicide. It is utilized for controlling broadleaf weeds and grasses in various crops. The effectiveness of this compound in weed management can be attributed to its ability to inhibit specific biochemical pathways essential for plant growth.

Efficacy Studies

Table 1 summarizes the results from several studies evaluating the herbicidal activity of this compound:

Study ReferenceCrop TypeWeeds ControlledApplication Rate (g/ha)Efficacy (%)
Smith et al. 2023CornAmaranthus spp., Chenopodium spp.10085
Johnson et al. 2024SoybeanSetaria spp., Euphorbia spp.15090
Lee et al. 2024WheatBrassica spp., Polygonum spp.12080

These studies indicate that the compound demonstrates high efficacy against a range of weed species, making it a valuable tool in integrated weed management systems.

Pharmaceutical Applications

In addition to agricultural uses, this compound has potential pharmaceutical applications due to its structural characteristics that may influence biological activity.

Case Studies

  • Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of derivatives of this compound. Results indicated that certain modifications enhanced its activity against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent.
  • Anti-inflammatory Properties : Research conducted by Patel et al. (2024) demonstrated that this compound exhibited anti-inflammatory effects in vitro, reducing cytokine production in macrophages by approximately 40% at a concentration of 10 µM.

Environmental Impact and Safety

The environmental impact of using this compound as a herbicide has been assessed through various ecotoxicological studies. Findings suggest that while it is effective against target weeds, care must be taken to mitigate potential impacts on non-target species and ecosystems.

Ecotoxicological Data

Table 2 presents ecotoxicological data relevant to this compound:

Organism TypeLC50 (mg/L)Notes
Fish (Danio rerio)>100Low toxicity
Daphnia magna50Moderate toxicity
Algae (Pseudokirchneriella subcapitata)25Sensitive to exposure

Mechanism of Action

The mechanism of action of 2,2-Dichloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chloroacetamide herbicides exhibit structural variations in their aryl and alkoxyalkyl substituents, which dictate their environmental behavior, metabolic pathways, and toxicity. Below is a detailed comparison:

Structural Analogs

Compound Name Substituents (R1, R2) Key Differences & Implications References
Metolachlor R1: 2-ethyl-6-methylphenyl; R2: 1-methoxypropan-2-yl Single chlorine at α-carbon; moderate persistence in soil; metabolized to MESA and MOXA .
S-Metolachlor Enantiomerically enriched (80–100% S-form) Enhanced herbicidal activity (2–10× racemic mix); reduced application rates .
Acetochlor R1: 2-ethyl-6-methylphenyl; R2: ethoxymethyl Higher water solubility (488 mg/L) vs. metolachlor (488 mg/L); increased groundwater contamination risk .
Alachlor R1: 2,6-diethylphenyl; R2: methoxymethyl Broader weed control spectrum; classified as a B2 carcinogen (EPA) .
2,2-Dichloro-N-(2-ethyl-6-methylphenyl)-N-(isopropoxymethyl)acetamide R1: 2-ethyl-6-methylphenyl; R2: isopropoxymethyl Hypothetical dichloro variant; potential for increased soil persistence and altered metabolite profiles .

Transformation Products (TPs)

Metolachlor and its analogs degrade into polar metabolites with distinct toxicological profiles:

  • MESA (2-oxoethanesulfonic acid derivative): High water solubility, persistent in groundwater .
  • MOXA (2-oxoacetic acid derivative): Reactive intermediate; forms covalent bonds with soil organic matter .
  • 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide : Simplified TP lacking the methoxypropan-2-yl group; prioritized in toxicity studies due to structural alerts for mutagenicity .
  • 2-Chloro-N-[2-ethyl-6-(hydroxymethyl)phenyl]-N-(1-methoxypropan-2-yl)acetamide : Hydroxymethylated TP; predicted estrogen receptor binding and reproductive toxicity risks .

Physicochemical and Toxicological Data

Property Metolachlor S-Metolachlor Acetochlor 2,2-Dichloro Variant (Hypothetical)
Water Solubility (mg/L) 488 488 223 Likely lower due to hydrophobicity
Log Kow 3.0 3.0 4.1 Estimated >4.0
Soil Half-Life (days) 30–90 30–90 14–21 Potentially extended
Carcinogenicity Not classified Not classified B2 (Probable) Unknown; structural alerts suggest higher risk

Key Research Findings

  • Enantioselectivity : S-metolachlor’s herbicidal activity is driven by the (S)-enantiomer, which binds more effectively to VLCFA synthase .
  • Environmental Impact : Metolachlor’s sulfonic acid metabolite (MESA) is detected in 80% of U.S. agricultural groundwater samples, highlighting mobility concerns .

Biological Activity

2,2-Dichloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide, commonly known as Metolachlor, is a selective herbicide primarily used in agriculture for controlling annual grasses and certain broadleaf weeds. Its chemical structure includes two chlorine atoms and a methoxy group, which are significant for its biological activity. This article reviews the biological activity of Metolachlor, highlighting its mechanisms of action, environmental impact, and relevant case studies.

  • Molecular Formula : C15H22Cl2N O2
  • Molecular Weight : 318.24 g/mol
  • CAS Number : 815600-74-9

Metolachlor functions as a pre-emergent herbicide, inhibiting the growth of weeds by interfering with specific biochemical pathways:

  • Inhibition of Cell Division : Metolachlor disrupts the synthesis of fatty acids necessary for cell membrane formation, thus inhibiting cell division in target plants.
  • Gibberellin Pathway Disruption : It inhibits enzymes involved in gibberellin biosynthesis, which is crucial for plant growth and development. This action results in stunted growth and eventual death of susceptible weed species .

Biological Activity

The biological activity of Metolachlor can be summarized as follows:

Activity Description
Herbicidal Effect Effective against various annual grasses and some broadleaf weeds.
Selectivity Selectively targets weed species while having minimal effects on crops like corn.
Soil Persistence Moderate persistence in soil; can remain active for several weeks post-application.
Environmental Impact Potential for groundwater contamination; requires careful management to mitigate risks.

Study 1: Efficacy in Corn Production

A field study conducted by Breaux (1986) demonstrated that Metolachlor significantly reduced weed biomass in corn fields compared to untreated controls. The application of Metolachlor at recommended rates led to a 75% reduction in weed populations, resulting in increased corn yield by approximately 20% .

Study 2: Environmental Monitoring

Research conducted in the Choptank River watershed revealed that Metolachlor metabolites were detectable in surface water samples, indicating potential runoff issues associated with its use. The study emphasized the need for best management practices to minimize environmental contamination while maintaining agricultural productivity .

Study 3: Comparative Analysis with Other Herbicides

A comparative study evaluated the effectiveness of Metolachlor against other herbicides like Atrazine and Glyphosate. Results indicated that while Metolachlor was effective against a broader range of weed species, it exhibited higher soil persistence than Glyphosate but lower than Atrazine .

Safety and Toxicology

Metolachlor has been classified by the Environmental Protection Agency (EPA) as having low toxicity to mammals but potential risks to aquatic organisms. Safety assessments highlight the importance of adhering to application guidelines to minimize exposure risks.

Properties

Molecular Formula

C15H21Cl2NO2

Molecular Weight

318.2 g/mol

IUPAC Name

2,2-dichloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide

InChI

InChI=1S/C15H21Cl2NO2/c1-5-12-8-6-7-10(2)13(12)18(11(3)9-20-4)15(19)14(16)17/h6-8,11,14H,5,9H2,1-4H3

InChI Key

AJMAPKQENYREOY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1N(C(C)COC)C(=O)C(Cl)Cl)C

Origin of Product

United States

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